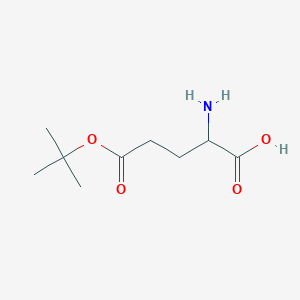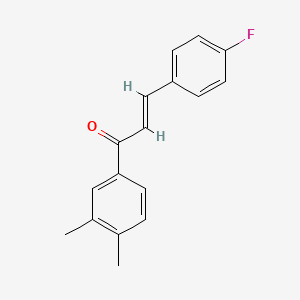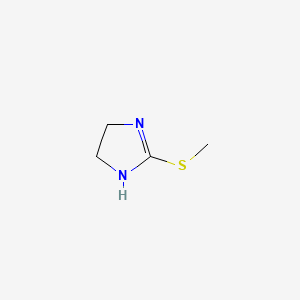![molecular formula C12H15N3O2 B6359080 Imidazo[1,2-a]pyridin-2-yl-carbamic acid tert-butyl ester CAS No. 1907298-01-4](/img/structure/B6359080.png)
Imidazo[1,2-a]pyridin-2-yl-carbamic acid tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazo[1,2-a]pyridin-2-yl-carbamic acid tert-butyl ester is a heterocyclic compound with the molecular formula C12H15N3O2 and a molecular weight of 233.27 g/mol . This compound is known for its valuable scaffold in organic synthesis and pharmaceutical chemistry . It is a white solid at room temperature and has a purity of 96% .
Mechanism of Action
Target of Action
It has been associated with anticancer activity , suggesting potential targets could be cancer-related proteins or pathways. It’s also mentioned in relation to cholinesterase enzyme inhibition , indicating potential activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurotransmission
Mode of Action
It’s suggested that it may act as a covalent inhibitor , forming a covalent bond with its target, which could result in the permanent inactivation of the target protein. This is a common mechanism of action for many anticancer drugs.
Biochemical Pathways
Given its potential role as an anticancer agent and a cholinesterase inhibitor , it could be inferred that it may affect pathways related to cell proliferation and neurotransmission, respectively.
Result of Action
The compound has been associated with anticancer activity , suggesting it may have a cytotoxic effect on cancer cells. Additionally, it has been linked to cholinesterase inhibition , which could result in increased acetylcholine levels in the synaptic cleft, affecting neurotransmission.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,2-a]pyridin-2-yl-carbamic acid tert-butyl ester typically involves the reaction between an aryl aldehyde and 2-aminopyridine or 2-aminopyrazine, followed by a [4 + 1] cycloaddition with tert-butyl isocyanide . This method yields the corresponding imidazopyrazine and imidazopyridine derivatives in good yields .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using the same reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Imidazo[1,2-a]pyridin-2-yl-carbamic acid tert-butyl ester undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups on the imidazo[1,2-a]pyridine scaffold.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine N-oxides, while reduction can produce various reduced derivatives .
Scientific Research Applications
Imidazo[1,2-a]pyridin-2-yl-carbamic acid tert-butyl ester has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyrazine: Shares a similar scaffold but with a pyrazine ring instead of a pyridine ring.
Imidazo[1,2-a]pyridine N-oxides: Oxidized derivatives of imidazo[1,2-a]pyridine.
Uniqueness
Imidazo[1,2-a]pyridin-2-yl-carbamic acid tert-butyl ester is unique due to its specific functional groups and the tert-butyl ester moiety, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
tert-butyl N-imidazo[1,2-a]pyridin-2-ylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c1-12(2,3)17-11(16)14-9-8-15-7-5-4-6-10(15)13-9/h4-8H,1-3H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZQCOVJVYYLOQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN2C=CC=CC2=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![acetic acid;(2S)-6-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoic acid](/img/structure/B6359073.png)



